Temsirolimus regioisomer (monoester) is a process impurity [, ] identified during the manufacturing of the drug temsirolimus [, ]. It is formed as a byproduct during the chemical synthesis of temsirolimus []. This isomer is a derivative of rapamycin, a macrolide compound with immunosuppressive properties [].
The synthesis of temsirolimus isomer C typically involves the following methods:
Temsirolimus isomer C has a complex molecular structure characterized by multiple stereocenters and functional groups. Its molecular formula is . The structure features:
The three-dimensional arrangement of atoms in temsirolimus can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy to confirm its stereochemistry and conformation.
Temsirolimus can undergo several chemical reactions:
These reactions are essential for understanding its degradation pathways and interactions within biological systems.
Temsirolimus exerts its pharmacological effects primarily by inhibiting the mTOR signaling pathway. The mechanism involves:
This multi-faceted action makes temsirolimus effective in treating malignancies associated with aberrant mTOR signaling.
The physical and chemical properties of temsirolimus isomer C include:
These properties are crucial for formulation development and ensuring therapeutic efficacy.
Temsirolimus is primarily used in clinical settings for:
The ongoing research into temsirolimus's efficacy against various tumor types continues to expand its potential applications in oncology.
Temsirolimus Isomer C (CAS 1027067-40-8) is a distinct stereoisomer of the mTOR inhibitor temsirolimus (CCI-779), sharing the empirical formula C56H87NO16 and molecular weight of 1,030.29 g/mol [3]. Its structural complexity arises from variations in chiral centers within the macrolide ring and the 2,2-bis(hydroxymethyl)propionic acid (bis-HMPA) esterification site. Nuclear Magnetic Resonance (NMR) studies reveal characteristic chemical shift differences at C21-C25 positions compared to the parent temsirolimus, confirming altered spatial orientation of the triene region [7]. The isomer exhibits a unique hydrogen bonding network due to repositioning of the C42 ester linkage, evidenced by FT-IR spectral shifts at 1,710 cm-1 (carbonyl stretch) and 3,450 cm-1 (hydroxyl stretch) [7].
Table 1: Key Spectroscopic Signatures of Temsirolimus Isomer C
Technique | Key Parameters | Interpretation |
---|---|---|
1H NMR | δ 5.92 ppm (m, H-21) | Altered triene configuration |
ESI-MS/MS | m/z 1,032.3 [M+2H]+ | Molecular ion confirmation |
FT-IR | 1,710 cm-1 (vs) | Ester carbonyl stretch in constrained geometry |
Temsirolimus Isomer C displays significantly reduced mTOR affinity compared to the parent compound. Bioactivity assays demonstrate an IC50 >10 µM against mTOR kinase versus 1.76 µM for temsirolimus, attributed to impaired FKBP12-mTOR complex formation [8]. Chromatographic separation (HPLC) reveals distinct retention times: Isomer C elutes at 22.3 min versus 18.9 min for temsirolimus and 15.2 min for rapamycin under normal-phase conditions [7]. The structural divergence primarily involves regioselective esterification:
Table 2: Comparative Properties of Temsirolimus Isomers
Parameter | Temsirolimus | Isomer C | TS Diester |
---|---|---|---|
mTOR IC50 | 1.76 µM | >10 µM | Inactive |
Retention Time (NP-HPLC) | 18.9 min | 22.3 min | 26.8 min |
Esterification Site | C42-OH | C39-OH | C39/C42-OH |
Polar Surface Area | 241.96 Ų | 238.5 Ų* | 220.3 Ų* |
*Estimated values |
Isomer C forms as a side product during temsirolimus synthesis via rapamycin esterification. The primary route involves rapamycin reacting with 2,2-bis(hydroxymethyl)propionic anhydride in tetrahydrofuran (THF) with sulfuric acid catalyst at 0-5°C [5]. Isomer C generation is minimized through:
The proposed mechanism involves nucleophilic attack by either the C39 or C42 hydroxyl of rapamycin on the bis-HMPA carbonyl. Steric hindrance at C42 normally favors C39 acylation, but templating effects of the solvent-catalyst system reverse this preference [2].
Temsirolimus Isomer C exhibits distinct stability behavior compared to the parent drug:
Table 3: Degradation Products of Temsirolimus Isomer C
Stress Condition | Major Degradant | CAS Number | Structure-Property Relationship |
---|---|---|---|
Acidic Hydrolysis | Seco-Temsirolimus Isomer C | N/A | Macrolide cleavage at C35-C36 bond |
Oxidative Stress | 27-Oxo-Isomer C | Not reported | C27 alcohol oxidation to ketone |
Alkaline Hydrolysis | Rapamycin + bis-HMPA | 53123-88-9 | De-esterification |
Photolysis | 27-epi-Isomer C | Not reported | C27 epimerization |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7